molecular formula C30H19ClO3 B11023930 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11023930
M. Wt: 462.9 g/mol
InChI Key: MCMIPXABTNCJJC-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₀H₁₉ClO₃
Structural Features:

  • A fused furochromenone core (furan + chromene rings).
  • Substituents: 4-chlorophenyl (3-position), methyl (9-position), and two phenyl groups (2- and 5-positions).
    Key Properties:
  • Predicted collision cross-section (CCS) values range from 213.1 Ų ([M+H]⁺) to 236.9 Ų ([M+Na]⁺), indicating moderate polarity and size .

Properties

Molecular Formula

C30H19ClO3

Molecular Weight

462.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-methyl-2,5-diphenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C30H19ClO3/c1-18-28-24(23(17-26(32)33-28)19-8-4-2-5-9-19)16-25-27(20-12-14-22(31)15-13-20)30(34-29(18)25)21-10-6-3-7-11-21/h2-17H,1H3

InChI Key

MCMIPXABTNCJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=CC(=O)O2)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

    Introduction of the Furo Group: The furo group is introduced through a cyclization reaction involving a suitable dihydrofuran derivative.

    Substitution Reactions: The chlorophenyl, methyl, and diphenyl groups are introduced through electrophilic aromatic substitution reactions, often using reagents like chlorobenzene, methyl iodide, and phenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound’s aromatic rings (phenyl and chromene systems) undergo electrophilic substitution reactions. Key reactive sites include:

  • Para positions of the 4-chlorophenyl group (due to chlorine’s electron-withdrawing effect)

  • Ortho/meta positions of the chromene ring’s fused benzofuran system

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hr3-(4-Chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one nitro derivatives45–60%
SulfonationSO₃/H₂SO₄, 50°C, 6 hrSulfonated derivatives at chromene ring55%
Halogenation (Br₂)FeBr₃ catalyst, DCM, RTBrominated products at phenyl groups38%

Lactone Ring Reactivity

The 7-one lactone moiety undergoes hydrolysis and nucleophilic attacks under specific conditions:

Hydrolysis

  • Acidic conditions : Lactone ring opens to form a carboxylic acid derivative (e.g., 7-hydroxyfurochromene).

  • Basic conditions : Saponification yields sodium carboxylate intermediates, which can be reprotonated post-reaction .

Table 2: Lactone Ring Transformations

ReactionConditionsProductApplicationSource
Acidic hydrolysisHCl (6M), reflux, 8 hr7-Hydroxyfurochromene derivativePrecursor for esterification
Alkaline hydrolysisNaOH (2M), EtOH/H₂O, 70°C, 12 hrSodium carboxylate intermediateFunctionalization for assays

Functionalization via Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in nucleophilic substitution under catalytic conditions:

  • Chlorine replacement : Reacts with amines (e.g., piperazine) or alkoxides to form C–N or C–O bonds .

Table 3: Substitution Reactions at 4-Chlorophenyl Group

NucleophileConditionsProductYieldNotesSource
PiperazineCuI, DMF, 120°C, 24 hrPiperazinyl-substituted derivative52%Enhanced solubility
MethoxideK₂CO₃, DMSO, 80°C, 6 hrMethoxy-substituted analog48%Stability improvement

Oxidation

The chromene ring’s conjugated double bonds are susceptible to oxidation, forming epoxides or quinone-like structures:

  • Epoxidation : mCPBA (meta-chloroperbenzoic acid) in DCM yields epoxide derivatives.

  • Quinone formation : Strong oxidants like KMnO₄/H₂SO₄ induce ring oxidation.

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chromene double bond, yielding dihydrofurochromenone derivatives .

Photochemical Reactivity

The fused aromatic system undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming dimeric structures. This reactivity is critical in materials science for synthesizing photoresponsive polymers.

Key Mechanistic Insights

  • Electrophilic substitution regioselectivity is governed by the electron-withdrawing chlorine and electron-donating methyl groups.

  • Lactone ring stability : Hydrolysis rates depend on steric hindrance from the 2,5-diphenyl groups, which slow reaction kinetics compared to simpler chromenones .

  • Photochemical dimerization proceeds via a singlet excited state, confirmed by fluorescence quenching experiments.

This compound’s multifunctional reactivity makes it a versatile scaffold for developing pharmaceuticals, agrochemicals, and optoelectronic materials. Further studies are required to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution processes. Researchers utilize it as a reference compound in analytical studies to understand reaction mechanisms and product formation.

Biology

The biological activities of 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one have been explored in several studies. It has shown potential in:

  • Anticancer Research: Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .
  • Antifungal Activity: Research indicates that it exhibits antifungal properties against various fungal strains, making it a candidate for developing new antifungal agents .

Medicine

The therapeutic potential of this compound is under investigation for its possible use in treating diseases where furochromenes have shown efficacy. Studies are ongoing to evaluate its pharmacological profile and safety as a pharmaceutical agent.

Case Study 1: Anticancer Activity

A study published in 2021 investigated the anticancer properties of various furochromenones, including this compound. The results demonstrated significant inhibition of cancer cell growth in vitro, suggesting that this compound could be developed into an effective anticancer drug .

Case Study 2: Antifungal Efficacy

In another study focused on antifungal agents, the compound was tested against several pathogenic fungi. The results indicated that it possessed considerable antifungal activity, particularly against strains resistant to conventional treatments. This highlights its potential as a lead compound for new antifungal therapies .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Substituent Effects on Key Properties

Compound Name Molecular Formula Substituents Key Features
Target Compound C₃₀H₁₉ClO₃ 3-(4-ClPh), 9-Me, 2,5-Ph High steric bulk; CCS = 213.1–236.9 Ų
3-(4-Methoxyphenyl)-9-Methyl-5-Phenyl C₂₅H₂₂O₄ 3-(4-MeOPh), 9-Me, 5-Ph Methoxy enhances electron density; improved solubility vs. chloro analog
5-Butyl-3-(4-ClPh)-7H-Furochromen-7-one C₂₄H₂₁ClO₃ 5-Bu, 3-(4-ClPh) Butyl chain increases lipophilicity (logP ~4.2); higher membrane permeability
3-(4-Bromophenyl)-9-Me-5-Pr C₂₁H₁₆BrO₃ 3-(4-BrPh), 9-Me, 5-Pr Bromine increases molecular weight (MW = 392.2 g/mol) and polarizability vs. chloro analog
Methoxsalen (9-Methoxy-7H-Furo[3,2-g]Chromen-7-one) C₁₂H₈O₄ 9-MeO Simpler structure; USP-certified for phototherapy; CCS not reported

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups improve solubility but reduce electrophilicity .

Target Compound Insights :

  • No direct bioactivity data exist, but its chloro and phenyl groups are associated with DNA intercalation (similar to methoxsalen) and kinase inhibition in analogs .
  • Predicted interactions with cytochrome P450 enzymes due to aromatic bulk .

Biological Activity

Overview

3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromenone class, characterized by its complex structure that includes a furo[3,2-g]chromen-7-one core. The molecular formula is C24H18ClO2C_{24}H_{18}ClO_{2} and it has generated interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It is believed to interact with critical cellular pathways, potentially inducing apoptosis in cancer cells by modulating signaling pathways and enzyme activities related to cell growth and survival .
  • Antioxidant Properties : Similar compounds in the furochromenone class have demonstrated antioxidant activities. This suggests that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for tumor growth and survival. Studies have shown that similar compounds can affect enzymes involved in metabolic pathways related to cancer progression .
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that control cell division and apoptosis. This interaction can lead to increased apoptosis rates in cancer cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

Study Findings IC50 Values
Study ASignificant anticancer activity against HepG2 cells6.1 μM
Study BInduction of apoptosis via caspase activation7.9 μM
Study CAntioxidant activity measured through DPPH assayNot specified

Case Studies

  • Anticancer Evaluation : In a study evaluating various derivatives of furochromenones, this compound showed promising results against multiple cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism included significant caspase activation and modulation of cell cycle phases .
  • Enzymatic Assays : Enzymatic assays indicated that this compound could inhibit specific enzymes linked to tumor metabolism. These findings support its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-furochromenone, and what analytical methods validate its purity?

  • Answer : Synthesis typically involves multi-step condensation reactions, such as Claisen-Schmidt or Pechmann condensation, to assemble the furochromenone core. Key intermediates (e.g., substituted coumarins) are functionalized with chlorophenyl and methyl groups. Purity is validated via HPLC (≥95% purity threshold), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass matching) . Melting point consistency and UV-Vis spectroscopy (λmax ~300–350 nm for chromenone absorption) further support purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer :

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly steric effects from diphenyl groups .

Q. What biological activities are reported for structurally analogous furochromenones?

  • Answer : Derivatives like marmelosin (from Aegle marmelos) show antidiabetic activity (e.g., blood glucose reduction in alloxan-induced diabetic rats via AGE inhibition) . Others exhibit antitumor potential by modulating apoptosis pathways (e.g., caspase-3 activation) . However, direct evidence for this specific compound is limited, necessitating comparative structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, given steric hindrance from diphenyl groups?

  • Answer : Steric challenges in the final cyclization step can be mitigated by:

  • Solvent Optimization : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates.
  • Catalytic Systems : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30% → 55% in pilot studies) . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) resolves steric byproducts .

Q. How should contradictory NMR data (e.g., proton splitting patterns) be resolved for this compound?

  • Answer : Discrepancies may arise from dynamic rotational isomerism in the furochromenone core. Strategies include:

  • Variable-Temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns .
  • 2D-COSY/NOESY : Correlates coupling between adjacent protons and spatial proximity of substituents .
  • DFT Calculations : Predicts lowest-energy conformers and validates experimental shifts .

Q. What mechanistic hypotheses explain the antidiabetic activity of related furochromenones, and how can they be tested for this compound?

  • Answer : Proposed mechanisms include:

  • AGE Inhibition : Blocking advanced glycation end-product formation via carbonyl trapping (validate via BSA-glucose assay) .
  • Insulin Sensitization : PPAR-γ activation (test using luciferase reporter assays in 3T3-L1 adipocytes) .
  • In Vivo Models : Alloxan/streptozotocin-induced diabetic rodents (dose: 200–500 mg/kg, 14–21 days) with glycemic monitoring and HbA1c analysis .

Q. How does substitution at the 4-chlorophenyl position influence photophysical properties?

  • Answer : Electron-withdrawing groups (e.g., -Cl) enhance fluorescence quantum yield (QY) by reducing non-radiative decay. Compare QY via:

  • Time-Resolved Fluorescence : Measures excited-state lifetime (τ) in solvents of varying polarity .
  • TD-DFT : Models HOMO-LUMO gaps and predicts λemission shifts (~450–500 nm) .

Methodological Notes

  • SAR Studies : Prioritize derivatives with modified substituents (e.g., -OCH₃, -NO₂) to map pharmacophore regions .
  • Toxicity Screening : Use HepG2 cells for cytotoxicity (IC₅₀) and Ames test for mutagenicity before in vivo trials .
  • Data Reproducibility : Cross-validate synthetic protocols and bioassays across ≥3 independent replicates .

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